Lithium(1+) ion 3-methylpyridine-2-sulfinate
Description
Properties
IUPAC Name |
lithium;3-methylpyridine-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Li/c1-5-3-2-4-7-6(5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACACSYWCXLBJU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=CC=C1)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 3-methylpyridine-2-sulfinate typically involves the reaction of 3-methylpyridine-2-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.
Industrial Production Methods
In an industrial setting, the production of Lithium(1+) ion 3-methylpyridine-2-sulfinate may involve large-scale reactions using similar methods as in the laboratory. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 3-methylpyridine-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-methylpyridine-2-sulfonate, while reduction could produce 3-methylpyridine-2-sulfide.
Scientific Research Applications
Lithium(1+) ion 3-methylpyridine-2-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound can be used in studies involving lithium’s biological effects, particularly in the context of its interaction with biological molecules.
Medicine: Research into lithium compounds often focuses on their potential therapeutic effects, such as in the treatment of bipolar disorder.
Industry: It may be used in the production of specialty chemicals and materials, including those used in lithium-ion batteries.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 3-methylpyridine-2-sulfinate involves its interaction with various molecular targets. Lithium ions can affect several cellular pathways, including:
Inhibition of inositol monophosphatase: This leads to a decrease in inositol triphosphate and diacylglycerol, which are important for signal transduction.
Modulation of glycogen synthase kinase-3: Lithium inhibits this enzyme, which plays a role in various cellular processes, including cell division and apoptosis.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between lithium(1+) ion 3-methylpyridine-2-sulfinate and related compounds:
Industrial and Commercial Considerations
- Availability : Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate (CAS 2229262-84-2) is commercially available through platforms like ECHEMI, with suppliers verified for regulatory compliance .
- Cost and Synthesis : Compounds with trifluoromethyl or tert-butoxy groups typically incur higher synthesis costs due to complex fluorination or protection-deprotection steps. Simpler analogs like the 3-methyl variant may offer cost advantages for large-scale applications.
Biological Activity
Lithium(1+) ion 3-methylpyridine-2-sulfinate is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicine and pharmacology.
Chemical Structure and Properties
Lithium(1+) ion 3-methylpyridine-2-sulfinate is characterized by a lithium ion coordinated to a 3-methylpyridine-2-sulfinate ligand. The molecular formula for this compound is , and it has a molecular weight of approximately 195.16 g/mol. Its unique structure allows for diverse chemical reactivity and potential biological interactions.
The biological activity of lithium compounds often involves their interaction with neurotransmitter systems. Lithium ions can modulate the activity of various enzymes and receptors, particularly in the central nervous system. This modulation can influence neurotransmitter signaling pathways, which may underlie some of the therapeutic effects observed in psychiatric disorders.
Key Mechanisms:
- Neurotransmitter Modulation: Lithium is known to affect the levels of serotonin, norepinephrine, and dopamine, which are crucial for mood regulation.
- Enzyme Interaction: It can inhibit inositol monophosphatase, leading to alterations in phosphoinositide signaling pathways.
- Gene Expression Regulation: Lithium has been shown to influence gene expression related to neuroprotection and synaptic plasticity.
Biological Activities
Research indicates that Lithium(1+) ion 3-methylpyridine-2-sulfinate may exhibit several biological activities:
- Antimicrobial Properties: Preliminary studies suggest that this compound has potential antimicrobial effects against various bacterial strains.
- Anticancer Activity: Some studies have reported cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects: Given its interaction with neurotransmitter systems, it may have protective effects against neurodegenerative diseases.
Research Findings and Case Studies
Several studies have investigated the biological activities of lithium compounds similar to Lithium(1+) ion 3-methylpyridine-2-sulfinate. Below are summarized findings from relevant research:
Potential Applications
The unique properties of Lithium(1+) ion 3-methylpyridine-2-sulfinate suggest several potential applications:
- Pharmaceutical Development: Due to its antimicrobial and anticancer properties, this compound could be explored as a lead candidate for drug development.
- Neurological Disorders Treatment: Its neuroprotective effects may make it suitable for treating conditions like bipolar disorder or Alzheimer's disease.
- Research Tool: As a reagent in biochemical studies, it can help elucidate the mechanisms underlying neurotransmitter signaling.
Q & A
Q. What statistical approaches are recommended for analyzing variability in synthesis yields or spectroscopic data?
- Methodology : Apply ANOVA to compare batch-to-batch yield variations (e.g., n=5 replicates). For spectral data, principal component analysis (PCA) can identify outliers in NMR or IR datasets. Example: A 5% RSD in NMR peak integrals indicates acceptable reproducibility .
Q. How does the methyl group at the 3-position influence electronic properties compared to fluoro/methoxy analogs?
- Methodology : Perform Hammett analysis using substituent constants (σₚ) to correlate electronic effects with reaction rates. Methyl groups (σₚ = -0.17) donate electron density, stabilizing intermediates in sulfinate-mediated reactions, unlike electron-withdrawing fluoro groups (σₚ = +0.34) .
Data Contradiction and Validation
Q. How to address discrepancies in reported molecular weights or spectral data across studies?
- Methodology : Cross-validate using high-resolution MS and independent synthesis batches. For example, a reported MW of 195.16 g/mol (C₇H₁₀LiNO₃S) should align within ±0.01% error in HRMS. Contradictions may stem from isotopic impurities or incorrect salt forms .
Q. What experimental controls are critical when studying the compound’s biological activity (e.g., enzyme inhibition)?
- Methodology : Include lithium-free controls (e.g., sodium sulfinate analogs) to isolate Li⁺-specific effects. Dose-response curves (IC₅₀) should be replicated across ≥3 cell lines to rule out cell-type biases. Purity must exceed 98% (HPLC) to avoid confounding results .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
